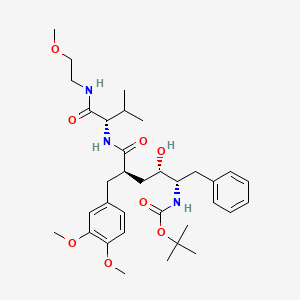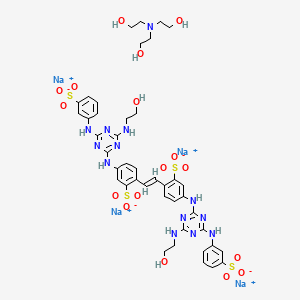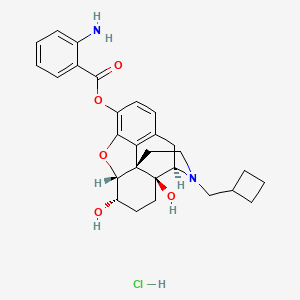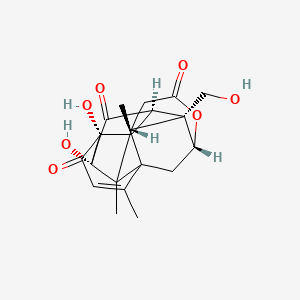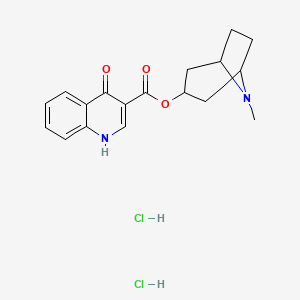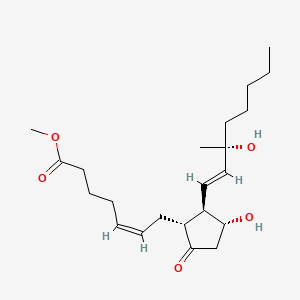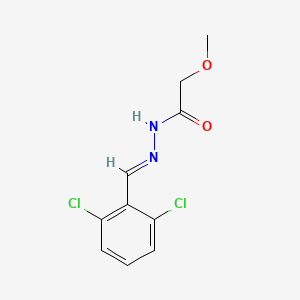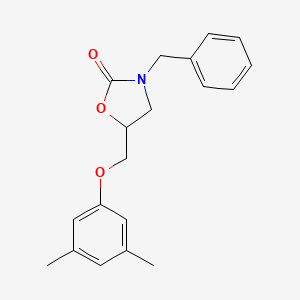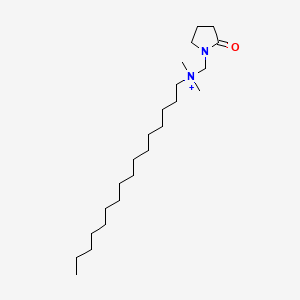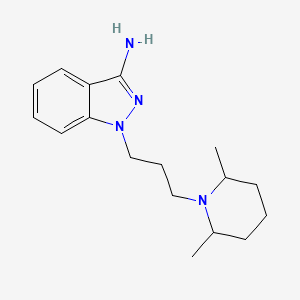
1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole is a complex organic compound that features both an indazole and a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole typically involves multiple steps. One common approach is to start with the preparation of the 2,6-dimethylpiperidine, which can be synthesized by the reduction of 2,6-dimethylpyridine
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylpiperidine: Shares the piperidine moiety but lacks the indazole group.
Piperidine: A simpler structure with a six-membered ring containing nitrogen.
Uniqueness
1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole is unique due to its combination of the indazole and piperidine moieties, which confer specific chemical and biological properties not found in simpler analogs.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
88837-36-9 |
|---|---|
Formule moléculaire |
C17H26N4 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1-[3-(2,6-dimethylpiperidin-1-yl)propyl]indazol-3-amine |
InChI |
InChI=1S/C17H26N4/c1-13-7-5-8-14(2)20(13)11-6-12-21-16-10-4-3-9-15(16)17(18)19-21/h3-4,9-10,13-14H,5-8,11-12H2,1-2H3,(H2,18,19) |
Clé InChI |
NDELKCRLNGLXQT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(N1CCCN2C3=CC=CC=C3C(=N2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


